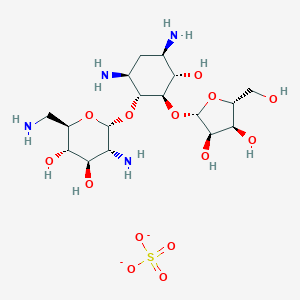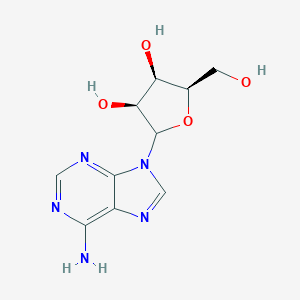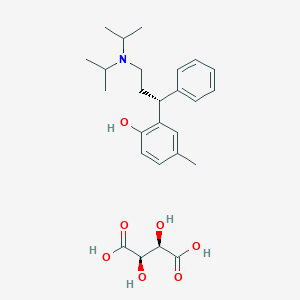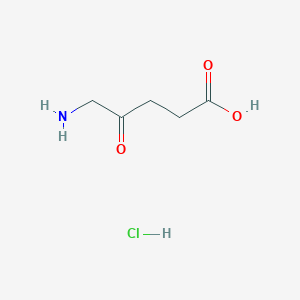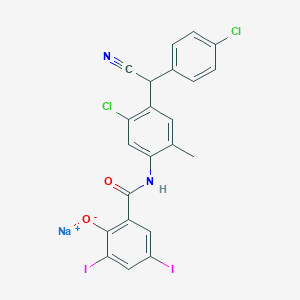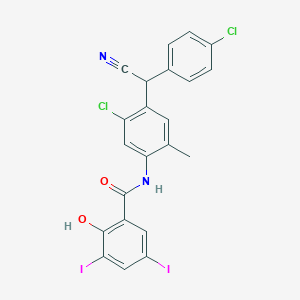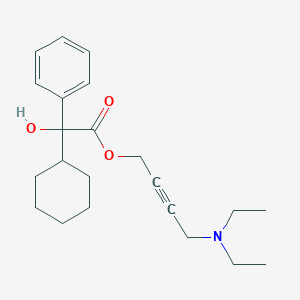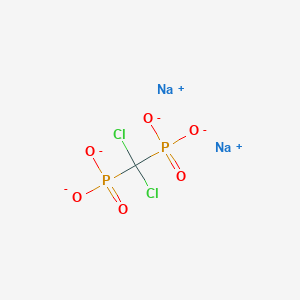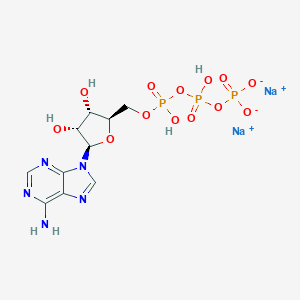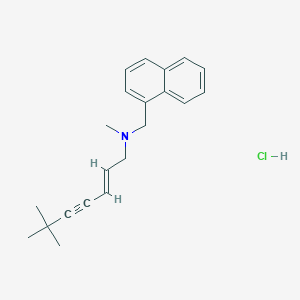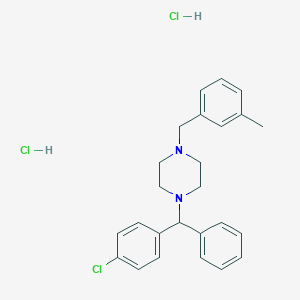
Clomifene citrate
Overview
Description
Clomifene citrate, also known as clomiphene, is an orally administered, non-steroidal, ovulatory stimulant that acts as a selective estrogen receptor modulator (SERM) . It is used to cause ovulation in women with certain medical conditions (such as polycystic ovary syndrome) that prevent naturally occurring ovulation . It stimulates the secretion of follicle-stimulating hormone (FSH), which triggers the ovary to produce one or more egg follicles .
Synthesis Analysis
The synthesis of Clomifene citrate involves stirring layers, separating the organic phase, and concentrating by vacuum distillation . The oil obtained in the previous step is taken up with acetone, warmed to gentle boiling, and a solution composed of citric acid monohydrate and acetone is slowly added .Molecular Structure Analysis
Clomifene citrate has the molecular formula of C32H36ClNO8 and a molecular weight of 598.09 . It is a triphenyl ethylene stilbene derivative which is an estrogen agonist or antagonist depending on the target tissue .Chemical Reactions Analysis
The stability of Clomifene citrate is affected by several stress factors, including temperature, humidity, light, and mechanical forces . According to a study, temperature and humidity have the biggest roles in the degradation of Clomifene citrate tablets .Physical And Chemical Properties Analysis
Clomifene citrate is a solid form with a characteristic odor . It is usually taken once a day for 5 days, beginning on or about day 5 of the cycle .Scientific Research Applications
Ovulatory Stimulant
Clomiphene citrate is a nonsteroidal, ovulatory stimulant that acts as a selective estrogen receptor modulator (SERM). It is primarily used to trigger ovulation in female infertility cases where there is anovulation .
Treatment for Polycystic Ovarian Syndrome (PCOS)
Anovulatory infertility is most frequently caused by polycystic ovarian syndrome (PCOS), a gynecological endocrine disorder. Clomiphene citrate treatment is a simple, economical, and efficient method of stimulating ovulation with no or few side-effects; it has been widely utilized as a first-line treatment for anovulatory PCOS .
Nanomedicine Assistance in Ovulatory Disorders
Nanotechnology has been utilized for aid in the prevention, diagnosis, and treatment of ovulatory disorders. Women with ovulatory issues may benefit from formulations using nanotechnology as an alternative possible treatment .
Improving Solubility and Limiting Side-Effects
The delivery of clomiphene citrate via nanosystems can improve solubility and limit side-effects .
Intravenous Injection Formulation
Clomiphene citrate-hydroxypropyl-β-cyclodextrin inclusion complex has been prepared for its use in intravenous injection . This formulation does not currently exist and could provide a new method of administration for the drug .
Decrease in DNA Fragmentation in Sperm
Clomiphene citrate has shown to decrease DNA fragmentation in sperm, which can delineate the difference between fertile and infertile men .
Potential Cancer Risk Assessment
There have been studies examining the use of Clomiphene citrate and the risk of various cancers, such as colon, breast, ovarian, and uterine cancer, malignant melanoma, and Non-Hodgkin lymphoma .
Mechanism of Action
Target of Action
Clomifene citrate primarily targets estrogen receptors, which are found in various tissues including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . It acts as a selective estrogen receptor modulator (SERM), meaning it can function as an estrogen agonist or antagonist depending on the target tissue .
Mode of Action
Clomifene citrate’s interaction with its targets leads to a series of endocrine events. It competes with estrogen for estrogen-receptor-binding sites and may delay the replenishment of intracellular estrogen receptors . This competition reduces the negative feedback of estrogen on the release of pituitary gonadotropins . As a result, there is an increase in the release of these gonadotropins, which initiates steroidogenesis and folliculogenesis, leading to the growth of the ovarian follicle and an increase in the circulating level of estradiol .
Biochemical Pathways
The increased release of pituitary gonadotropins initiates a series of biochemical pathways. These pathways result in the growth of the ovarian follicle and an increase in the circulating level of estradiol . The pathways mainly engaged by Clomifene citrate include tryptophan metabolism and steroid hormone biosynthesis .
Pharmacokinetics
Clomifene citrate is readily absorbed orally in humans and is extensively cleared by hepatic and intestinal metabolism via oxidative and conjugating enzymes . It has a high bioavailability of over 90% . The drug is excreted principally in the feces, with mean urinary excretion approximately 8% and fecal excretion of about 42% .
Result of Action
The molecular and cellular effects of Clomifene citrate’s action include the initiation of a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . This leads to multiple ovulation, thereby increasing the risk of conceiving twins . On a cellular level, Clomifene citrate has been found to modulate the expression of genes involved in apoptosis .
Action Environment
Environmental factors such as the presence of other hormones and the physiological state of the body can influence the action, efficacy, and stability of Clomifene citrate. For instance, in the case of polycystic ovary syndrome (PCOS), Clomifene citrate has been shown to regulate estrous cycles and serum hormone levels . .
Safety and Hazards
Clomifene citrate is generally well-tolerated, but it does have some potential side effects. These include stomach upset, bloating, abdominal/pelvic fullness, flushing (“hot flashes”), breast tenderness, headache, or dizziness . In rare cases, vision changes may be permanent . It may also cause a condition known as ovarian hyperstimulation syndrome (OHSS), which can be life-threatening .
properties
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-OQKDUQJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clomiphene citrate | |
CAS RN |
7619-53-6, 50-41-9 | |
| Record name | Zuclomiphene citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7619-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuclomiphene citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007619536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLOMIPHENE CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clomid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clomifene citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clomifen dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZUCLOMIPHENE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5X264QZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




